molecular formula C15H21NO2 B11865135 tert-Butyl 7-methyl-3,4-dihydroquinoline-1(2H)-carboxylate

tert-Butyl 7-methyl-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B11865135
M. Wt: 247.33 g/mol
InChI Key: VRXCLAYSDBRZAO-UHFFFAOYSA-N
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Description

tert-Butyl 7-methyl-3,4-dihydroquinoline-1(2H)-carboxylate is a chemical compound with the molecular formula C16H21NO4. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-methyl-3,4-dihydroquinoline-1(2H)-carboxylate typically involves a multi-step process. One common method starts with the reaction of 3,4-dihydro-2H-quinoline-1,7-dicarboxylic acid 1-tert-butyl ester 7-methyl ester with methanol, sodium hydroxide, and water at room temperature for 5 hours. The resulting mixture is then treated with hydrochloric acid to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-methyl-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

tert-Butyl 7-methyl-3,4-dihydroquinoline-1(2H)-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 7-methyl-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can influence various biochemical processes, potentially leading to therapeutic effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl 7-methyl-3,4-dihydroquinoline-1(2H)-carboxylate include other quinoline derivatives such as:

  • 3,4-dihydroquinoline-1-carboxylate
  • 7-methylquinoline-1-carboxylate

Uniqueness

What sets this compound apart is its specific tert-butyl and methyl substitutions, which can influence its chemical reactivity and biological activity. These unique structural features make it a valuable compound for various research applications .

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

tert-butyl 7-methyl-3,4-dihydro-2H-quinoline-1-carboxylate

InChI

InChI=1S/C15H21NO2/c1-11-7-8-12-6-5-9-16(13(12)10-11)14(17)18-15(2,3)4/h7-8,10H,5-6,9H2,1-4H3

InChI Key

VRXCLAYSDBRZAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCCN2C(=O)OC(C)(C)C)C=C1

Origin of Product

United States

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